2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride
Description
This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules. For instance, it is utilized in the synthesis of (S)-2-(4-methoxyphenoxy)-5-(2-(methylamino)propanamido)-N-((2-(thiophen-2-yl)thiazol-4-yl)methyl)benzamide, a small-molecule inhibitor targeting the X-linked inhibitor of apoptosis protein (XIAP) . The methoxy and nitro substituents influence its reactivity, with the nitro group acting as an electron-withdrawing moiety, enhancing the electrophilicity of the carbonyl carbon in the benzoyl chloride group.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(16(18)19)8-12(13)14(15)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCCUQAQOFEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379239 | |
| Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-69-0 | |
| Record name | 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride typically involves the reaction of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction can be represented as follows:
2-(4-Methoxyphenoxy)-5-nitrobenzoic acid+SOCl2→2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
The compound 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride is a significant chemical in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, mechanisms, and relevant case studies, providing a comprehensive overview of its utility in research.
Medicinal Chemistry
This compound serves as an important building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to novel therapeutic agents.
- Case Study Example: Research has demonstrated its application in synthesizing potential anticancer agents by modifying the nitro group to amine derivatives, which have shown promising biological activity against various cancer cell lines.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions.
- Example Reactions:
- Nucleophilic Substitution: The acyl chloride can react with amines to form amides, which are crucial in drug development.
- Coupling Reactions: It can be used in coupling reactions with phenolic compounds to synthesize complex dyes and agrochemicals.
Material Science
In material science, derivatives of this compound are explored for their potential use in developing functional materials, such as polymers with specific electrical or optical properties.
- Research Insights: Studies have indicated that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table highlights key structural analogs of 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride, emphasizing substituent variations and applications:
Reactivity and Functional Group Influence
- Electrophilicity: The nitro group in this compound enhances the reactivity of the benzoyl chloride toward nucleophiles (e.g., amines, alcohols), a trait shared with analogs like 3-butoxy-4-nitrobenzoyl chloride . Fluorinated analogs (e.g., 5-Methoxy-2,3,4-trifluorobenzoyl chloride) exhibit even greater electrophilicity due to the electron-withdrawing effects of fluorine .
- Steric Effects: Bulky substituents, such as the 2,4-di-tert-pentylphenoxy group in 63134-22-5, reduce reaction rates in sterically hindered environments compared to the less bulky 4-methoxyphenoxy group .
Thermal and Physical Properties
- Solubility : The presence of polar groups (e.g., nitro, methoxy) enhances solubility in polar aprotic solvents like DMF, as evidenced by its use in amide coupling reactions .
Biological Activity
2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride, with the CAS number 175135-69-0, is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and applications, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves converting 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid into its corresponding acyl chloride using thionyl chloride (). The reaction proceeds under reflux conditions, as illustrated below:
This method is scalable for industrial production, utilizing continuous flow reactors to enhance yield and efficiency.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several biochemical pathways. Notably, it has been evaluated for its ability to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. The presence of the nitro group enhances reactivity towards biological targets, potentially leading to therapeutic applications.
Antimicrobial and Antioxidant Properties
Recent studies have focused on the antimicrobial and antioxidant activities of derivatives synthesized from this compound. For instance, synthesized N-acyl thiourea derivatives have demonstrated significant in vitro antimicrobial effects against various pathogens, along with notable anti-biofilm properties.
Case Studies
- Antimicrobial Activity : A study synthesized several derivatives from this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL.
- Receptor Modulation : Another investigation assessed the compound's effect on NMDA receptors. It was found that this compound enhanced receptor responses selectively, suggesting a role in neuropharmacology and potential applications in treating neurodegenerative diseases .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. This property is particularly relevant in the context of developing new therapeutic agents .
Comparative Analysis with Similar Compounds
A comparative analysis highlights structural similarities with other compounds that exhibit biological activity:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-Nitrobenzoyl Chloride | Contains only a nitro group on a benzoyl structure | Simpler structure; lacks methoxy substitution |
| 3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | Contains methoxy groups and complex isoquinoline structure | Exhibits selective potentiation of NMDA receptors |
| 2-(3-(benzyloxy)phenyl)ethanamine | A phenethylamine derivative | Primarily used in neuropharmacology |
The unique combination of a methoxy phenyl ether and a nitro group in this compound may provide distinct reactivity and biological properties compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, thionyl chloride (SOCl₂) is commonly used to convert carboxylic acid precursors to acyl chlorides. Evidence from analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) highlights that solvent choice (benzene vs. dichloromethane), temperature (reflux at 50°C vs. 0–20°C), and catalysts (N-methylacetamide or N,N-dimethylformamide) critically affect reaction efficiency. Prolonged reaction times (4–12 hours) may improve conversion but risk side reactions like over-chlorination .
- Characterization : Confirm purity using NMR (to detect residual solvents or by-products) and elemental analysis. HPLC can quantify yield if standards are available .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
FT-IR : Verify the presence of carbonyl (C=O, ~1750 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and acyl chloride carbonyl (δ ~170 ppm).
Mass Spectrometry : Confirm molecular ion ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns.
- Cross-Validation : Compare spectral data with structurally related compounds, such as 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, to identify deviations caused by substituent effects .
Advanced Research Questions
Q. What strategies mitigate competing pathways during the synthesis of this compound?
- Challenge : Competing hydrolysis of the acyl chloride group or nitro reduction under acidic conditions.
- Solutions :
- Use anhydrous solvents (e.g., distilled dichloromethane) and inert atmospheres (N₂/Ar) to suppress hydrolysis.
- Optimize stoichiometry: Excess thionyl chloride (1.5–2.0 equiv.) ensures complete conversion of the carboxylic acid precursor.
- Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy to detect intermediate species .
Q. How can researchers resolve discrepancies in reported reaction yields for this compound?
- Root Cause Analysis : Variations in purity of starting materials (e.g., 4-methoxyphenol), solvent polarity, or trace moisture contamination.
- Experimental Design :
Reproducibility Trials : Repeat reactions under standardized conditions (e.g., 50°C, SOCl₂/DMF in DCM).
DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst ratios to identify critical parameters.
By-Product Identification : Use LC-MS to detect impurities like hydrolyzed acids or dimerized products .
Q. What are the potential applications of this compound in medicinal chemistry or agrochemical research?
- Medicinal Chemistry : The nitro and acyl chloride groups enable its use as a pharmacophore in kinase inhibitors or protease-targeting prodrugs. For example, similar nitrobenzoyl derivatives are intermediates in antiviral or anticancer agents .
- Agrochemicals : The methoxyphenoxy moiety may enhance herbicidal activity by mimicking plant hormone structures. Functionalization via nucleophilic substitution (e.g., with amines or thiols) can generate bioactive analogs .
Q. How can computational methods aid in predicting reactivity or stability of this compound?
- DFT Calculations : Model reaction pathways (e.g., chlorination or hydrolysis) to identify transition states and activation energies.
- Solubility Prediction : Use COSMO-RS simulations to optimize solvent systems for synthesis or purification.
- Degradation Studies : Molecular dynamics can predict shelf-life under varying storage conditions (humidity, temperature) .
Data-Driven Research Questions
Q. What analytical techniques are most effective for detecting trace impurities in this compound?
- HPLC-MS : Achieve ppm-level detection of hydrolyzed acids or chlorinated by-products.
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of nitro substitution) if single crystals are obtainable.
- TGA/DSC : Assess thermal stability during storage or processing .
Q. How can researchers leverage structure-activity relationships (SAR) to design derivatives with enhanced properties?
- SAR Framework :
Modify the methoxy group (e.g., replace with ethoxy or halogen) to alter lipophilicity.
Substitute the nitro group with cyano or trifluoromethyl to modulate electronic effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
